Methyl 3-(4-fluoroanilino)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLMEQGFKXXCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601141 | |
| Record name | Methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-64-0 | |
| Record name | Methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation of methyl 3-(4-fluoroanilino)-3-oxopropanoate commonly involves the nucleophilic substitution or condensation reaction between methyl 3-oxopropanoate derivatives and 4-fluoroaniline or its salts under controlled heating and solvent conditions. The process often includes:
- Use of methyl 3-oxopropanoate or its substituted analogues as the ketoester component.
- Reaction with 4-fluoroaniline or 2-amino-4'-fluorobenzophenone derivatives.
- Heating under reflux or reduced pressure to promote condensation.
- Purification by solvent extraction, washing, and recrystallization.
Specific Preparation Procedures
Condensation with 2-Amino-4'-fluorobenzophenone
One documented approach involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with 2-amino-4'-fluorobenzophenone methanesulfonate salt in toluene under reflux at 79–81 °C with reduced pressure (40 kPa). The reaction mixture is monitored by HPLC to ensure the residual amine is below 2%. The product is then washed sequentially with aqueous sodium hydroxide (4% and 2%), brine, dried over anhydrous magnesium sulfate, and concentrated. Final purification is achieved by recrystallization from toluene and heptane, yielding a product with high purity (HPLC 99.7%) and good yield (~85.6%).
| Step | Conditions | Notes |
|---|---|---|
| Reactants | Methyl 3-cyclopropyl-3-oxopropanoate, 2-amino-4'-fluorobenzophenone methanesulfonate | 47.9 g and 100 g respectively |
| Solvent | Toluene | 584 g |
| Temperature | 79–81 °C | Reflux under reduced pressure (40 kPa) |
| Reaction time | ~40 hours | Monitored by HPLC |
| Work-up | Wash with 4% NaOH, 2% NaOH, 5% brine; dry over MgSO4 | Purification by recrystallization |
| Yield | 85.6% | HPLC purity 98.9% |
Reflux in Acetic Anhydride with Triethyl Orthoformate
Another method involves the synthesis of substituted methyl 3-oxopropanoate derivatives via refluxing methyl 3-cyclopropyl-3-oxopropanoate with triethyl orthoformate in acetic anhydride at 150 °C for 5 hours. This reaction produces intermediates such as (E,Z)-2-cyclopropanecarbonyl-3-ethoxy-acrylic acid methyl ester, which can be further transformed to the target compound.
| Step | Conditions | Notes |
|---|---|---|
| Reactants | Methyl 3-cyclopropyl-3-oxopropanoate, triethyl orthoformate | 10 g and 23.4 ml respectively |
| Solvent | Acetic anhydride | 100 ml |
| Temperature | 150 °C | Reflux for 5 hours |
| Work-up | Concentration under reduced pressure | Yields crude intermediate |
| Yield | Not specified | Intermediate for further synthesis |
Use of Ammonium Acetate in Acetic Acid
A regioselective synthesis of related nicotinic acid methyl esters has been reported by heating a mixture of methyl 3-cyclopropyl-3-oxopropanoate, aromatic propenone derivatives, and ammonium acetate in acetic acid under reflux for 1.5 hours. The reaction mixture is neutralized post-reaction, extracted, and purified by flash chromatography to isolate the desired compound.
Analytical Monitoring and Purification
- HPLC Analysis: High-performance liquid chromatography is routinely used to monitor reaction progress and purity, ensuring residual amines or starting materials are below acceptable thresholds (e.g., <2%).
- Washing and Drying: Sequential washing with aqueous sodium hydroxide solutions and brine removes impurities, followed by drying with anhydrous magnesium sulfate.
- Recrystallization: Final purification is typically achieved by recrystallization from solvents like toluene, heptane, or cyclohexane to obtain high-purity products.
- Yield and Purity: Yields generally range from 85% to 90%, with purity levels exceeding 98% by HPLC.
Summary Table of Preparation Methods
| Method | Reactants & Solvent | Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Condensation with 2-amino-4'-fluorobenzophenone | Methyl 3-cyclopropyl-3-oxopropanoate, 2-amino-4'-fluorobenzophenone methanesulfonate, toluene | 79–81 °C, reflux, 40 kPa, 40 h | 85.6 | 98.9% | Reflux under reduced pressure, washing, recrystallization |
| Reflux with triethyl orthoformate in acetic anhydride | Methyl 3-cyclopropyl-3-oxopropanoate, triethyl orthoformate, acetic anhydride | 150 °C, reflux, 5 h | Not specified | Intermediate | Produces ethoxy-acrylic acid methyl ester intermediate |
| Ammonium acetate in acetic acid | Methyl 3-cyclopropyl-3-oxopropanoate, aromatic propenone, ammonium acetate, acetic acid | Reflux, 1.5 h | Not specified | Not specified | Used for regioselective synthesis of related pyridine derivatives |
Research Findings and Considerations
- The condensation reactions are sensitive to temperature and reaction time, with extended reflux periods ensuring complete conversion.
- Use of reduced pressure during reflux helps drive the reaction forward by removing water or other volatiles.
- The presence of sodium hydroxide washes assists in removing acidic or basic impurities, improving product purity.
- Recrystallization solvents and conditions are critical for isolating the product in high purity and yield.
- Analytical techniques such as HPLC and mass spectrometry are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluoroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(4-fluoroanilino)-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoroanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoroaniline moiety can bind to active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 3-(4-fluoroanilino)-3-oxopropanoate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights
- Electronic Effects: The 4-fluoroanilino group in the target compound provides moderate electron-withdrawing character compared to the stronger electron-deficient 4-nitrophenyl group in . This difference impacts reactivity in nucleophilic acyl substitution reactions.
- Biological Relevance: Pyrazole- and benzyl-substituted analogs () demonstrate enhanced bioactivity due to improved hydrophobic interactions, a feature less pronounced in the target compound without additional functionalization.
Biological Activity
Methyl 3-(4-fluoroanilino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a fluoroaniline moiety attached to an ester functional group, which is critical for its biological interactions. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The fluoroaniline segment can bind to active sites on enzymes, potentially inhibiting their activity. This interaction may modulate various biochemical pathways relevant to disease processes.
- Receptor Binding : The compound can interact with specific receptors, influencing cellular signaling pathways.
- Metabolite Release : Hydrolysis of the ester group may release active metabolites that exert biological effects, contributing to its overall pharmacological profile.
Anticancer Potential
The anticancer activity of this compound has been explored through various studies:
- Cell Line Studies : It has been evaluated against multiple human cancer cell lines, including leukemia and non-small cell lung cancer models. Initial findings indicate selective cytotoxicity against these cancer types .
- In Vivo Studies : In mouse models, compounds structurally related to this compound have demonstrated the ability to reduce tumor size and inhibit tumor growth through modulation of key signaling pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl Acetoacetate | Methyl Acetoacetate | Known for its role as a building block in organic synthesis; limited direct biological activity reported. |
| 4-Fluoroaniline | 4-Fluoroaniline | Used as a precursor; exhibits some antimicrobial properties but less potent than this compound. |
| Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | Shows potential for enzyme inhibition but lacks extensive data on anticancer effects. |
Case Studies
- Anticancer Efficacy in Mouse Models : A study evaluated the efficacy of related compounds in a myelofibrosis mouse model. Results indicated significant reduction in spleen volume, suggesting potential therapeutic benefits for hematologic malignancies .
- Antimicrobial Screening : Various derivatives were screened for antimicrobial activity against common pathogens. This compound showed promising results compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-fluoroanilino)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches can be adapted from analogous compounds:
Carbonylative Coupling : Reacting methyl acetoacetate with 4-fluoroaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide), as demonstrated for tert-butyl-substituted analogs (86% yield) .
Nucleophilic Acyl Substitution : Using methyl 3-chloro-3-oxopropanoate with 4-fluoroaniline under basic conditions (e.g., triethylamine), similar to ethyl ester derivatives (62–81% yields) .
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve reactivity.
- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
- Yield Comparison Table :
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include:
- C=O Stretches : ~1740 cm⁻¹ (ester), ~1665 cm⁻¹ (amide) .
- NMR Spectroscopy :
- ¹H NMR : δ ~3.7 ppm (ester OCH₃), δ ~7.2–7.6 ppm (aromatic H from 4-fluoroaniline), δ ~3.3 ppm (CH₂ from propanoate) .
- ¹³C NMR : δ ~170 ppm (ester C=O), δ ~165 ppm (amide C=O) .
- HRMS : Exact mass calculated for C₁₀H₁₀FNO₃: 211.0612 g/mol. Validate using high-resolution mass spectrometry .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its reactivity and stability in pharmaceutical intermediates?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in peptide coupling) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in analogs like ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate, which exhibit prolonged half-lives in vitro .
- Crystallographic Validation : X-ray diffraction (e.g., SHELX refinement) can confirm steric effects of the 4-fluoro group on molecular packing .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and LCMS (e.g., m/z 211 [M+H]⁺) to distinguish between regioisomers or degradation products .
- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data, addressing discrepancies in peak splitting due to conformational flexibility .
Q. How is this compound utilized in multi-step drug synthesis, and what purity thresholds are required?
- Methodological Answer :
- Role as Intermediate : Used in synthesizing pyrrolo-pyridazine carboxamides, where it participates in amide bond formation (e.g., Reference Example 1-1 in EP 4374877 A2) .
- Purity Standards :
- HPLC : Retention time consistency (e.g., 0.66–1.64 minutes under SQD-FA05 conditions) .
- LCMS : Purity ≥95% to avoid side reactions in downstream steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
